molecular formula C11H15NO4 B13590028 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No.: B13590028
M. Wt: 225.24 g/mol
InChI Key: DKRPMXQJISNXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group, a hydroxy group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The methoxy groups may influence its lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Acetosyringone: 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

    Syringaldehyde: 4-hydroxy-3,5-dimethoxybenzaldehyde

    Vanillin: 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both an amino group and a hydroxy group on the same phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO4/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,14H,12H2,1-3H3

InChI Key

DKRPMXQJISNXEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)N

Origin of Product

United States

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